molecular formula C94H148N32O31 B013362 PKA Inhibitor IV CAS No. 99534-03-9

PKA Inhibitor IV

Cat. No. B013362
CAS RN: 99534-03-9
M. Wt: 2222.4 g/mol
InChI Key: AXOXZJJMUVSZQY-OCDBTFLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of PKA inhibitors, particularly through rational derivatization of known structures like 5-isoquinoline sulfonamides, showcases the efforts to maintain or enhance inhibitory potency towards PKA. For instance, the modification of known PKA inhibitors to include a methyl group on the sulphonamidic nitrogen does not significantly reduce in vitro potency, indicating the precise chemical manipulations involved in optimizing inhibitor efficacy (Vasdev et al., 2008).

Molecular Structure Analysis

The crystal structures of PKA with various inhibitors have provided insights into the structural basis of inhibitor selectivity and action. These structures help in understanding the molecular interactions between PKA and its inhibitors, aiding in the design of new inhibitors with improved selectivity and potency. For example, studies using PKA as a model system have elucidated the binding modes of different inhibitors, revealing how modifications in inhibitor structure can influence their binding and inhibitory activity (Espen Åberg et al., 2012).

Chemical Reactions and Properties

PKA inhibitors often interact with the enzyme through competitive inhibition, targeting the adenosine triphosphate site on the PKA catalytic subunit. The specificity of these interactions can be influenced by the chemical structure of the inhibitors, with certain compounds exhibiting actions independent of PKA inhibition, affecting other kinases and signaling molecules (Andrew J. Murray, 2008).

Physical Properties Analysis

The physical properties of PKA inhibitors, including their solubility, stability, and crystallizability, are crucial for their biological activity and application. The reliable expression and simple domain structure of PKA make it an ideal surrogate for studying the physical properties of inhibitors targeting the AGC kinase family, facilitating the discovery of new inhibitors (Espen Åberg et al., 2012).

Chemical Properties Analysis

The chemical properties, such as the pKa values of inhibitors, play a significant role in their interaction with PKA. Understanding these properties helps in predicting the behavior of inhibitors under different physiological conditions, thereby informing the design and application of these compounds in a biological context. For example, computational estimation techniques can provide valuable insights into the pKa values and other chemical properties of PKA inhibitors, aiding in their optimization (P. Seybold & G. Shields, 2015).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOXZJJMUVSZQY-BVDKBYOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H148N32O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2222.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PKA Inhibitor IV

CAS RN

99534-03-9
Record name IP 20
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
6
Citations
J Scott, GJ Harris, EM Pinder, JG Macfarlane… - Journal of Allergy and …, 2016 - Elsevier
… To test this further, salbutamol-treated neutrophils were preincubated with 2 separate PKA inhibitors: KT5720 and PKA inhibitor IV. Both inhibitors prevented salbutamol-induced …
F Wang, J Wang, T Zhao, Y Zhang, Q Li - Open Life Sciences, 2019 - degruyter.com
… We also found that 8-Bromo-cAMP, but not PKA inhibitor IV, abrogated JWH133-induced activation of AMPK. It is interesting that PKA inhibitor IV itself mimicked the effects of JWH133 …
D Thickett - core.ac.uk
… PKA inhibitor IV was from Santa Cruz Biotechnology … two separate PKA inhibitors, KT5720 and PKA inhibitor IV. Both … inhibitors KT5720 (final concentration 5 μM) or PKA inhibitor IV (1 …
Number of citations: 5 core.ac.uk
C Liu, Y Han, X Gu, M Li, Y Du, N Feng, J Li, S Zhang… - Redox Biology, 2021 - Elsevier
Diabetes disrupts mitochondrial function and often results in diabetic cardiomyopathy (DCM). Paeonol is a bioactive compound that has been reported to have pharmacological …
J Kamenz, L Gelens, JE Ferrell - Current Biology, 2021 - cell.com
The phosphorylation of mitotic proteins is bistable, which contributes to the decisiveness of the transitions into and out of M phase. The bistability in substrate phosphorylation has been …
Number of citations: 19 www.cell.com
A Shaheen - 2020 - search.proquest.com
Cholesterol is a versatile molecule that determines the biophysical properties of cellular membranes and regulates various signalling pathways. Cholesterol has also been implicated in …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.